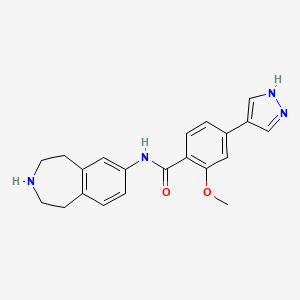

MELK-T1

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22N4O2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide |

InChI |

InChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26) |

InChI Key |

GMZCYCKIXQZORP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3 |

Synonyms |

MELK-T1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MELK-T1 in Cancer Cells

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its aberrant overexpression in a multitude of human cancers and its association with poor prognosis and treatment resistance.[1][2] As a serine/threonine kinase, MELK is deeply implicated in fundamental cellular processes including cell cycle progression, apoptosis, and the maintenance of cancer stem-like cell properties.[2][3] This guide focuses on MELK-T1, a novel small-molecule inhibitor, and elucidates its distinct mechanism of action. Unlike other inhibitors, this compound exerts a dual effect: it not only inhibits the catalytic activity of MELK but also uniquely triggers its rapid, proteasome-dependent degradation.[4][5] This dual action effectively dismantles MELK-centric signaling, leading to an accumulation of replication stress and the activation of the DNA Damage Response (DDR) pathway. The downstream consequences—activation of the ATM-CHK2-p53 axis, upregulation of p21, and suppression of the FOXM1 transcriptional program—culminate in cell cycle arrest and replicative senescence.[4][5] This document provides a comprehensive overview of the this compound mechanism, detailed experimental protocols for its characterization, and an exploration of its therapeutic potential in sensitizing cancer cells to genotoxic agents.

Introduction: MELK as an Oncogenic Kinase

Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the Snf1/AMPK family of serine/threonine kinases.[1] While its expression is tightly regulated in normal embryonic development and proliferative tissues, MELK is significantly overexpressed in a wide array of malignancies, including breast, brain, lung, and colorectal cancers.[1][2] This overexpression is frequently correlated with aggressive tumor phenotypes, resistance to therapy, and unfavorable patient outcomes.[1][6]

The oncogenic role of MELK is multifaceted. It is a critical regulator of the G2/M phase of the cell cycle and is essential for the proliferation of cancer cells.[7] MELK achieves this, in part, by forming a complex with and phosphorylating key cell cycle regulators like the transcription factor FOXM1, a master regulator of mitotic gene expression.[2] Furthermore, MELK is implicated in maintaining the cancer stem cell population, a key driver of tumor recurrence and metastasis.[3][8] Given its central role in tumor biology, MELK has become an attractive target for therapeutic intervention.[9][10]

The this compound Modality: A Dual-Action Inhibitor

This compound is a selective, small-molecule inhibitor designed to target MELK. A crucial distinguishing feature of this compound is its bimodal mechanism.

-

Inhibition of Kinase Activity: Like many kinase inhibitors, this compound competitively binds to the ATP-binding pocket of MELK, preventing the phosphorylation of its downstream substrates.[8]

-

Induction of Protein Degradation: Uniquely, treatment with this compound leads to the rapid, proteasome-dependent degradation of the MELK protein itself.[4][5] This eliminates both the kinase-dependent and any potential kinase-independent scaffolding functions of MELK, resulting in a more profound and sustained pathway inhibition than what can be achieved by catalytic inhibition alone.[4]

This dual action provides a robust method for interrogating MELK function and represents a promising therapeutic strategy.

Core Mechanism: Abrogating DNA Damage Tolerance

Cancer cells are characterized by high rates of proliferation and inherent genomic instability, which leads to a state of chronic replication stress. This stress manifests as an accumulation of stalled replication forks and DNA double-strand breaks (DSBs).[4] Many cancer types overexpress proteins like MELK to bypass the cell-cycle checkpoints that would normally be activated by this damage, thus enabling their continued proliferation.[4] MELK is believed to increase the threshold for DNA-damage tolerance (DDT), essentially masking the ongoing damage from the cell's surveillance machinery.[4][5]

The primary mechanism of this compound is to dismantle this protective function. By inhibiting and degrading MELK, this compound dramatically lowers the DDT threshold.[4][5] This "unmasking" of endogenous DNA damage forces the cancer cell to confront its own genomic instability, thereby reactivating the DNA Damage Response (DDR).[4]

Caption: Logical workflow of this compound action.

Key Signaling Pathways Modulated by this compound

The inhibition and degradation of MELK by this compound initiates a cascade of downstream signaling events that collectively halt cancer cell proliferation.

Activation of the ATM-CHK2-p53 Axis

The exposure of endogenous DSBs following this compound treatment triggers the activation of the Ataxia Telangiectasia-Mutated (ATM) kinase, a master regulator of the DDR.[4] Activated ATM then phosphorylates and activates its downstream effector, Checkpoint Kinase 2 (CHK2).[4][5] This signaling cascade converges on the tumor suppressor p53. This compound treatment leads to strong phosphorylation of p53, enhancing its stability and transcriptional activity.[4][5]

Upregulation of p21 and Cell Cycle Arrest

A key transcriptional target of activated p53 is the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21. Treatment with this compound results in a rapid and sustained upregulation of p21 protein levels.[4][5] p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly those required for the G1/S and S phase transitions. Its accumulation effectively enforces a durable cell cycle arrest.

Downregulation of the FOXM1 Transcriptional Program

MELK directly interacts with and phosphorylates the Forkhead Box M1 (FOXM1) transcription factor, a critical driver of genes required for G2/M progression and mitosis.[2] The depletion of MELK by this compound prevents FOXM1 activation, leading to the downregulation of its target genes, such as Survivin, Aurora B, and CDC25B.[2][5] This collapse of the mitotic gene expression program further contributes to the observed cell cycle arrest and prevents cells from entering mitosis.

The combined effect of these pathway modulations is the induction of a replicative senescence phenotype, a state of irreversible growth arrest.[4]

Caption: this compound signaling pathway leading to senescence.

Quantitative Data Summary

| Parameter | Value | Cell Line | Source |

| This compound IC₅₀ (Full-Length MELK) | 0.2 µM | MCF-7 | [4] |

| This compound IC₅₀ (Autophosphorylation) | 0.52 µM | MCF-7 | [4] |

| OTSSP167 IC₅₀ (Various GBM lines) | 100 - 200 nM | U87, LN229, etc. | [7] |

Note: Data for OTSSP167 is provided for context, as it is a widely studied but less specific MELK inhibitor. The controversy surrounding its off-target effects should be considered.[9]

| Downstream Effect of this compound | Observation | Consequence | Source |

| MELK Protein Level | Rapid, proteasome-dependent decrease | Loss of kinase and non-kinase functions | [4][5] |

| ATM/CHK2 Phosphorylation | Rapid and sustained increase | Activation of DNA Damage Response | [4] |

| p53 Phosphorylation | Strong and sustained increase | Stabilization and activation of p53 | [5] |

| p21 Protein Level | Prolonged and significant upregulation | Cell cycle arrest | [4][5] |

| FOXM1 Target Genes | Significant downregulation | Inhibition of mitotic entry | [5] |

| Cellular Phenotype | Accumulation of stalled replication forks | Replicative Senescence | [4][5] |

Experimental Protocols

Protocol: In Vitro Kinase Assay for this compound IC₅₀ Determination

Objective: To quantify the concentration of this compound required to inhibit 50% of MELK's enzymatic activity.

Causality: This assay directly measures the inhibitor's potency against the kinase's catalytic function, providing a fundamental pharmacological parameter.

Methodology:

-

Cell Lysis & Immunoprecipitation:

-

Culture MCF-7 cells exogenously expressing EGFP-tagged full-length MELK.

-

Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with anti-EGFP antibodies conjugated to magnetic beads for 2 hours at 4°C to immunoprecipitate the EGFP-MELK complex.[4]

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) in kinase buffer.

-

To each reaction, add the MELK-bound beads, 100 µM SAMS peptide (a generic kinase substrate), and the corresponding this compound dilution.[4]

-

Initiate the reaction by adding 100 µM ATP supplemented with [γ-³²P]ATP.

-

Incubate for 20 minutes at 30°C with gentle agitation.

-

-

Quantification:

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Western Blot Analysis of DDR Pathway Activation

Objective: To qualitatively and semi-quantitatively assess the effect of this compound on MELK protein levels and the phosphorylation status of key DDR pathway proteins.

Causality: This protocol provides a self-validating system. The observed degradation of total MELK confirms target engagement, while the concurrent increase in phospho-p53 and p21 validates the proposed downstream mechanistic consequences.

Sources

- 1. Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies[v1] | Preprints.org [preprints.org]

- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways [frontiersin.org]

- 4. This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MELK maternal embryonic leucine zipper kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are MELK inhibitors and how do they work? [synapse.patsnap.com]

- 9. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Role of MELK Kinase in the DNA Damage Response: A Technical Guide to Investigating MELK-T1 Function

Executive Summary

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine protein kinase that has garnered significant attention in oncology due to its frequent overexpression in a multitude of cancers and its correlation with poor patient prognosis.[1] While implicated in diverse cellular processes such as cell cycle progression, apoptosis, and mRNA splicing, its role in the DNA Damage Response (DDR) is emerging as a critical facet of its oncogenic function.[2][3] Proliferating cancer cells endure significant replication stress and an elevated burden of intrinsic DNA damage. MELK appears to function as a key cellular tolerance factor, enabling cancer cells to bypass critical DNA damage checkpoints and continue proliferating.[2][4] This guide focuses on the function of MELK within the DDR, primarily through the lens of its potent and selective small-molecule inhibitor, MELK-T1. We will dissect the signaling cascade initiated by MELK inhibition, detail the essential experimental protocols required to validate this pathway, and discuss the therapeutic implications for drug development professionals.

Part 1: MELK - An Oncogenic Kinase at the Crossroads of Cell Proliferation and Genomic Stability

MELK is a member of the AMP-activated serine/threonine protein kinase subfamily.[2] Unlike other members, its activation is not dependent on LKB1, but rather on autophosphorylation, with potential regulation by CDKs and MAP kinases.[2] Its overexpression is a hallmark of many aggressive tumors, including glioblastoma and triple-negative breast cancer.[1][3] This elevated expression is not merely a bystander effect; it provides a distinct proliferative advantage. This has been attributed to its ability to modulate apoptosis, regulate the tumor suppressor p53, and, most critically, to bolster the cell's capacity to manage and repair DNA damage.[3] Cancer cells with high MELK expression exhibit increased resistance to DNA-damaging treatments, positioning MELK as a high-value therapeutic target.[3]

Part 2: The Core Function: How MELK Desensitizes Cancer Cells to DNA Damage

The aggressive proliferation of cancer cells comes at a cost: constant replication stress. This stress manifests as stalled or collapsed replication forks, which can degenerate into highly cytotoxic DNA double-strand breaks (DSBs).[3] In normal cells, the accumulation of such damage would trigger robust DDR pathways, leading to cell cycle arrest to allow for repair, or apoptosis if the damage is irreparable.[5]

Our understanding is that MELK elevates the threshold for activating this response, a phenomenon known as increasing DNA-damage tolerance (DDT).[2][4] By suppressing the DDR signaling cascade, MELK allows cancer cells to continue through the cell cycle despite harboring significant genomic lesions. This mechanism is central to its oncogenic activity, as it permits the rapid accumulation of mutations that drive tumor evolution and therapeutic resistance. The central hypothesis is that inhibiting MELK will strip cancer cells of this protective mechanism, re-sensitizing them to their own intrinsic DNA damage and creating a state of synthetic lethality.[2]

Part 3: Elucidating the Mechanism with this compound: A Dual-Action Inhibitor

Most functional studies on MELK initially relied on gene silencing techniques like siRNA. The development of this compound, a selective small-molecule inhibitor, has provided a more acute and pharmacologically relevant tool for investigation.[4] A striking feature of this compound is its dual mode of action: it not only inhibits the catalytic kinase activity of MELK but also triggers its rapid and proteasome-dependent degradation.[2][4] This ensures a profound and sustained suppression of MELK function.

Treatment of cancer cells with this compound initiates a well-defined signaling cascade:

-

Induction of Replication Stress and DSBs : The immediate consequence of MELK inhibition is the accumulation of stalled replication forks and the subsequent formation of DNA double-strand breaks.[4]

-

Activation of the ATM-Chk2 Pathway : These DSBs are potent activators of the canonical DDR pathway. The master kinase Ataxia Telangiectasia-Mutated (ATM) is rapidly activated, which in turn phosphorylates and activates the effector kinase CHK2.[2][6] This activation serves as the primary signal that the cell is under severe genotoxic stress.

-

p53-p21 Axis and Cell Cycle Arrest : Activated CHK2 phosphorylates the tumor suppressor p53.[2][4] This leads to the robust transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, a key effector of cell cycle arrest.[3][4]

-

Cellular Senescence : The sustained activation of the ATM-p53-p21 pathway ultimately drives the cells into a state of replicative senescence, effectively halting their proliferation.[2][4]

This cascade demonstrates that MELK is essential for suppressing the ATM-mediated DDR pathway, and its inhibition reactivates this critical tumor-suppressive checkpoint.[2]

Part 4: Experimental Validation: A Practical Guide

As a Senior Application Scientist, my focus is not just on the "what" but the "how" and "why." A robust investigation into this compound's function requires a multi-pronged approach where each experiment logically informs the next, creating a self-validating system.

Protocol 1: Assessing MELK Inhibition and Degradation via Western Blot

Causality: The foundational experiment. Before interpreting any downstream phenotype, you must confirm that your compound, this compound, is engaging its target as expected—both by inhibiting its activity (assessed via autophosphorylation) and inducing its degradation.

Methodology:

-

Cell Culture & Treatment: Seed MCF-7 breast cancer cells at 60-70% confluency. Treat with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 6, 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[7]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a nitrocellulose membrane.

-

Immunoblotting:

-

Block membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C:

-

Anti-MELK (total protein)

-

Anti-phospho-MELK (to assess kinase inhibition)

-

Anti-GAPDH or β-Actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect using an enhanced chemiluminescence (ECL) substrate.

-

Self-Validation: A successful experiment will show a time- and dose-dependent decrease in total MELK protein, confirming degradation. A loading control is essential to validate that protein loss is specific to MELK and not due to unequal sample loading.

Protocol 2: Quantifying DNA Double-Strand Breaks (DSBs) via γH2AX Immunofluorescence

Causality: This experiment directly visualizes the cytotoxic DNA lesions (DSBs) that are hypothesized to accumulate upon MELK inhibition. The phosphorylation of histone H2AX to form γH2AX is one of the earliest events in the recruitment of repair factors to DSBs.[3][6]

Methodology:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound (e.g., 5 µM) for 24 hours. Include a vehicle control.

-

Fixation & Permeabilization:

-

Wash with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with anti-γH2AX primary antibody overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Counterstain nuclei with DAPI.

-

-

Imaging & Quantification: Mount coverslips and image using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using software like ImageJ. A positive result is a statistically significant increase in foci count in treated cells.

Data Presentation Example:

| Treatment Group | Mean γH2AX Foci per Nucleus (± SEM) | Fold Change vs. Control |

| Vehicle (DMSO) | 2.1 ± 0.3 | 1.0 |

| This compound (5 µM) | 25.4 ± 2.8 | 12.1 |

Protocol 3: Analyzing DDR Pathway Activation via Western Blot

Causality: This links the observed DNA damage (Protocol 2) to the specific signaling pathway responsible for the cellular response. Detecting the phosphorylated, active forms of key DDR proteins validates the proposed mechanism.[7]

Methodology:

-

Sample Preparation: Prepare cell lysates as described in Protocol 1.

-

Immunoblotting: Perform Western blotting as described, but probe membranes with the following primary antibodies:

-

Anti-phospho-ATM (Ser1981)

-

Anti-phospho-CHK2 (Thr68)

-

Anti-phospho-p53 (Ser15)

-

Anti-p21

-

Antibodies for the total, non-phosphorylated forms of each protein should be run on parallel blots to confirm that changes are in phosphorylation status, not total protein abundance (except for p21, which is transcriptionally upregulated).

-

Self-Validation: The results should show a clear increase in the phosphorylated forms of ATM, CHK2, and p53, along with an increase in total p21 protein, in this compound treated samples compared to controls. This provides a direct biochemical link between MELK inhibition and activation of the DDR cascade.

Part 5: Therapeutic Implications and Future Directions

The role of MELK in suppressing the DNA damage response has profound therapeutic implications.

-

Sensitization to Genotoxic Agents: By inhibiting MELK, we can lower the DNA damage threshold in cancer cells. This suggests a powerful strategy to sensitize tumors to standard-of-care DNA-damaging agents like radiation therapy and certain chemotherapies.[2][4] A lower dose of these agents may be required, potentially reducing toxicity to normal tissues.

-

Monotherapy in High-Stress Tumors: Cancers with high levels of intrinsic genomic instability and replication stress may be uniquely vulnerable to MELK inhibitors as a single-agent therapy.[2] By removing the MELK-dependent tolerance mechanism, the cell's own DNA damage burden becomes lethal.

-

Biomarker Development: The development of predictive biomarkers will be key to identifying patient populations most likely to respond to MELK-targeted therapies. Measuring baseline MELK expression or markers of replication stress could be viable strategies.

Future research should focus on identifying the direct substrates of MELK that mediate its function in the DDR and exploring combinatorial therapeutic strategies in preclinical and clinical settings.

References

-

Beke, L. et al. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience Reports, 35(6), e00267. [Link]

-

Beke, L. et al. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. PubMed, 35(6), e00267. [Link]

-

Speers, C. et al. (2016). Maternal Embryonic Leucine Zipper Kinase (MELK) as a Novel Mediator and Biomarker of Radioresistance in Human Breast Cancer. ResearchGate. [Link]

-

Krajewska, M. et al. (2019). Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1. Frontiers in Oncology. [Link]

-

Sen, T. (2022). DNA damage repair pathways and WEE1 as possible therapeutic targets in SCLC. VJHemOnc. [Link]

-

Joshi, K. et al. (2013). Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells. Journal of Biological Chemistry, 288(35), 25479-25490. [Link]

-

Crown Bioscience (2024). DNA Damage Response and DNA Repair in Cancer. Crown Bioscience Blog. [Link]

-

Beke, L. et al. (2016). Correction: this compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience Reports, 36(3), e00345. [Link]

-

Ma, H. et al. (2024). Targeting the DNA damage response in hematological malignancies. Frontiers in Immunology. [Link]

-

Various Authors (2017). Fast Detection of DNA Damage: Methods and Protocols. ResearchGate. [Link]

-

Krajewska, M. et al. (2019). Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1. Frontiers. [Link]

-

Merck Group (2021). Targeting a Potential Vulnerability of Certain Cancers with DNA Damage Response. Merck Group. [Link]

-

Pilco-Ferreto, N. & Calaf, G. M. (2016). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology Letters, 11(5), 3146-3152. [Link]

-

Park, J. H. et al. (2020). Therapeutic Targeting of DNA Damage Response in Cancer. Cancers, 12(10), 2924. [Link]

-

Lakin, N. D. et al. (2022). Protocol: A Multiplexed Reporter Assay to Study Effects of Chromatin Context on DNA Double-Strand Break Repair. Frontiers in Genome Editing. [Link]

-

Villafanez, F. et al. (2022). Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies. International Journal of Molecular Sciences, 23(24), 15833. [Link]

-

Gleadall, A. et al. (2022). Determining the Potential of DNA Damage Response (DDR) Inhibitors in Cervical Cancer Therapy. International Journal of Molecular Sciences, 23(17), 9965. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Determining the Potential of DNA Damage Response (DDR) Inhibitors in Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

MELK-T1 Induced Replicative Senescence: A Technical Guide for Researchers

Abstract

Maternal embryonic leucine zipper kinase (MELK) has emerged as a significant player in oncogenesis and cell cycle regulation, making it a compelling target for therapeutic intervention. This guide provides an in-depth technical exploration of MELK-T1, a small-molecule inhibitor of MELK, and its profound effects on inducing replicative senescence in cancer cells. We will dissect the molecular mechanisms underpinning this compound's action, from the induction of DNA damage and replication stress to the activation of the ATM-CHK2-p53 signaling cascade and subsequent cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established scientific principles and detailed, field-tested experimental protocols to facilitate further investigation into this promising anti-cancer strategy.

Introduction: The Role of MELK in Cellular Proliferation and Cancer

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, proliferation, and apoptosis.[1][2] Its expression is tightly regulated during embryonic development and in adult stem cell populations.[3] However, MELK is frequently overexpressed in a multitude of human cancers, where its elevated levels often correlate with poor prognosis and aggressive tumor phenotypes.[3] The oncogenic function of MELK is largely attributed to its ability to override critical cell-cycle checkpoints and mitigate replication stress, thereby promoting uncontrolled cell division.[4][5]

This compound: A Potent Inducer of Replicative Senescence

This compound is a novel and selective small-molecule inhibitor designed to target the kinase activity of MELK.[3][5] Beyond simple enzymatic inhibition, treatment with this compound triggers a rapid, proteasome-dependent degradation of the MELK protein itself, effectively depleting the cell of this key proliferation driver.[3][4] This dual action of inhibition and degradation culminates in the induction of a replicative senescence phenotype in cancer cells, characterized by irreversible growth arrest.[4][5]

Mechanism of Action: A Cascade of Cellular Events

The induction of senescence by this compound is not a singular event but rather a well-orchestrated cascade of molecular responses. The primary trigger is the accumulation of stalled replication forks and double-strand DNA breaks.[4][5] This DNA damage activates the Ataxia Telangiectasia-Mutated (ATM) kinase, a master regulator of the DNA damage response.[5][6] Activated ATM, in turn, phosphorylates and activates Checkpoint Kinase 2 (CHK2).[5][7][8]

This activation of the ATM-CHK2 pathway initiates a downstream signaling cascade that converges on the tumor suppressor protein p53.[5][6] CHK2-mediated phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity.[5][7] A key downstream target of p53 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[2][9] The subsequent upregulation of p21 is a critical event, as it binds to and inhibits cyclin-dependent kinase 2 (CDK2), a key driver of the G1 to S phase transition in the cell cycle.[6][9] This inhibition of CDK2 leads to a robust G1 cell cycle arrest, preventing cancer cells from replicating their DNA and ultimately driving them into a state of replicative senescence.[6][10]

Furthermore, MELK inhibition has been shown to downregulate the expression of FOXM1 (Forkhead Box M1), a transcription factor that promotes the expression of various mitotic regulators.[4][11] This contributes to the overall suppression of the proliferative capacity of cancer cells.

dot

Caption: Experimental workflow for studying this compound induced senescence.

Protocol for Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol allows for the visualization of senescent cells based on their increased β-galactosidase activity at pH 6.0.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

-

Microscope

Procedure:

-

Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired time.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with the Fixative Solution for 10-15 minutes at room temperature. [12]4. Wash the cells three times with PBS.

-

Add the SA-β-Gal Staining Solution to each well.

-

Incubate the plate at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. [13][14]7. Wash the cells with PBS and visualize under a bright-field microscope.

-

Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells from multiple random fields.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of cells for flow cytometric analysis of DNA content using propidium iodide (PI).

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow Cytometer

Procedure:

-

Harvest cells by trypsinization and wash once with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 30 minutes (can be stored for up to several weeks). [15]5. Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution. [16]7. Incubate at room temperature in the dark for 30 minutes. [16]8. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Protocol for Western Blot Analysis of p53 and p21

This protocol outlines the detection of key senescence-associated proteins by Western blotting.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-phospho-ATM, anti-phospho-CHK2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in ice-cold Lysis Buffer. [9]2. Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli Sample Buffer for 5-10 minutes. [9]4. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the relative protein expression levels, normalizing to the loading control.

Therapeutic Implications and Future Directions

The ability of MELK inhibitors like this compound to induce replicative senescence in cancer cells presents a promising therapeutic strategy. [17][18]Senescence induction can halt tumor growth and potentially sensitize cancer cells to other therapies. [19]However, the long-term consequences of inducing senescence in a tumor microenvironment require further investigation, as senescent cells are known to secrete a complex mixture of factors known as the senescence-associated secretory phenotype (SASP), which can have both pro- and anti-tumorigenic effects.

Ongoing research is focused on optimizing the therapeutic window for MELK inhibitors and exploring their efficacy in combination with other anti-cancer agents. [19]Clinical trials are currently underway to evaluate the safety and efficacy of MELK inhibitors in various cancer types. [20]The continued exploration of the intricate signaling pathways governed by MELK will undoubtedly unveil new avenues for targeted cancer therapy.

References

-

Beke, L., et al. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience Reports, 35(6), e00267. [Link] [3][4][5][21]2. Al-Kzayer, L. Q., et al. (2023). Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies. Preprints.org, 2023110707. [Link] [3][22]3. Joshi, K., et al. (2013). MELK-dependent FOXM1 phosphorylation is essential for proliferation of glioma stem cells. Stem Cells, 31(6), 1051-1063. [Link] [1]4. Song, H., et al. (2021). Formation of protein complex containing p21 WT, Cdc2, cyclin B1, and PCNA during G 2 /M phase. Journal of Biological Chemistry, 296, 100249. [Link] [21]5. Lo, W.-C., et al. (2020). Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy. Cell Reports, 31(1), 107499. [Link] [23]6. Beke, L., et al. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience Reports, 35(6), e00267. [Link] [4][5]7. Wang, Y., et al. (2020). Inhibition of MELK produces potential anti‐tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway. Journal of Cellular and Molecular Medicine, 24(16), 9173-9187. [Link] [6]8. Abbas, T., & Dutta, A. (2009). p21 in cancer: intricate networks and multiple activities. Nature Reviews Cancer, 9(6), 400-414. [Link] [9]9. Ganguly, R., & Chakravarti, D. (2015). MELK—a conserved kinase: functions, signaling, cancer, and controversy. Clinical and Translational Medicine, 4(1), 1-10. [Link] [2]10. Matsuda, T., et al. (2017). p53-independent p21 induction by MELK inhibition. Oncotarget, 8(35), 57938. [Link] [1][2]11. Akbar, A. N., & Henson, S. M. (2019). Senescence‐associated β‐galactosidase reveals the abundance of senescent CD8+ T cells in aging humans. Aging cell, 18(5), e13010. [Link] [24]12. Lee, D. W., et al. (2021). Sub-lethal doses of chemotherapeutic agents induce senescence in T cells and upregulation of PD-1 expression. Immune network, 21(3). [Link]

Sources

- 1. p53-independent p21 induction by MELK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53-independent p21 induction by MELK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of MELK produces potential anti‐tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]

- 11. Downregulation of FoxM1 inhibits cell growth and migration and invasion in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. FoxM1 down-regulation leads to inhibition of proliferation, migration and invasion of breast cancer cells through the modulation of extra-cellular matrix degrading factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are MELK inhibitors and how do they work? [synapse.patsnap.com]

- 20. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Senescence‐associated β‐galactosidase reveals the abundance of senescent CD8+ T cells in aging humans - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MELK-T1: A Technical Guide to a Novel Anti-Cancer Agent

This guide provides an in-depth exploration of the discovery and development of MELK-T1, a selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. This document details the scientific rationale for targeting MELK, the strategic workflow employed for inhibitor discovery, and the preclinical validation of this compound, offering field-proven insights and detailed methodologies.

Executive Summary: The Rationale for Targeting MELK

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a compelling target in oncology.[1] Aberrantly high expression of MELK is a hallmark of numerous human cancers, including those of the breast, brain, lung, and prostate, and often correlates with poor prognosis.[1][2] MELK plays a pivotal role in fundamental cellular processes that are hijacked by cancer cells, such as cell cycle progression, proliferation, and the maintenance of a cancer stem cell-like phenotype.[2][3] Its minimal expression in most healthy adult tissues further enhances its appeal as a therapeutic target, suggesting a potentially wide therapeutic window. The development of potent and selective MELK inhibitors, therefore, represents a promising strategy to combat aggressive and treatment-resistant cancers.

The MELK Signaling Axis: A Driver of Malignancy

MELK exerts its oncogenic influence through a complex signaling network that impacts cell cycle regulation, apoptosis, and DNA damage tolerance.[4][5][6] Understanding this pathway is critical for appreciating the mechanism of action of inhibitors like this compound.

Key Downstream Effectors of MELK

MELK's kinase activity leads to the phosphorylation and activation of several downstream proteins that are crucial for tumor progression. These include:

-

FOXM1 (Forkhead Box M1): A transcription factor that regulates the expression of genes essential for G2/M phase progression. MELK-dependent phosphorylation of FOXM1 is critical for its activity.[7][8]

-

DEPDC1: An oncogene whose stability and phosphorylation are enhanced by MELK, contributing to cancer cell proliferation.[3]

-

p53: MELK can phosphorylate p53, influencing its stability and activity, thereby modulating cell cycle arrest and apoptosis.[4][7][8]

-

c-JUN: A component of the AP-1 transcription factor, c-JUN's interaction with MELK is implicated in cancer-specific cell survival pathways.[5]

The inhibition of MELK is designed to disrupt these critical downstream signaling events, leading to cell cycle arrest and the induction of apoptosis in cancer cells.

Discovery of this compound: A Strategic Approach

The discovery of this compound was the result of a systematic drug discovery campaign designed to identify a potent and selective inhibitor of MELK. The workflow progressed from a large-scale initial screen to focused optimization of a promising chemical scaffold.

High-Throughput Screening (HTS)

The initial phase of the discovery process involved a high-throughput screening (HTS) campaign to identify compounds that inhibit MELK's kinase activity. A diverse chemical library was screened using a robust in vitro biochemical assay.

Experimental Protocol: High-Throughput Screening for MELK Inhibitors

-

Assay Principle: An enzyme-coupled fluorescence or luminescence-based assay is employed to detect the production of ADP, a universal product of kinase reactions.[9]

-

Reagents and Materials:

-

Procedure:

-

Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well plate.

-

Add a solution containing MELK enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's protocol.

-

Read the resulting signal (luminescence or fluorescence) using a plate reader.

-

-

Hit Identification: Compounds that exhibit a significant reduction in signal compared to control wells (containing DMSO without inhibitor) are identified as primary "hits."

This HTS campaign led to the identification of a pyrazole-based chemical scaffold with modest but reproducible inhibitory activity against MELK.

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial pyrazole-containing hit compound served as the starting point for a focused medicinal chemistry effort to improve its potency and selectivity. This involved iterative cycles of chemical synthesis and biological testing to establish a structure-activity relationship (SAR).

Key SAR Insights for Pyrazole-Based MELK Inhibitors:

-

Pyrazole Core: The pyrazole ring was found to be a critical pharmacophore, likely forming key hydrogen bonding interactions with the hinge region of the MELK kinase domain.[2][15]

-

Substitutions on the Phenyl Rings: Modifications to the phenyl groups attached to the pyrazole core were explored to enhance potency and modulate physicochemical properties. For instance, the introduction of a methoxy group was found to be beneficial.[2][16][17][18]

-

Amide Linker: An amide linker was determined to be crucial for orienting the substituted phenyl rings within the ATP-binding pocket.[2][15]

Through these SAR studies, this compound, a 2-methoxy-N-(3-(1H-pyrazol-1-yl)phenyl)benzamide derivative, was identified as a lead candidate with significantly improved potency and selectivity. A plausible synthetic route for compounds with a similar chemical structure involves the palladium-catalyzed cross-coupling of a bromo-pyrazole intermediate with an appropriate boronic acid or organotin reagent, followed by amide bond formation.

Preclinical Characterization of this compound

A comprehensive preclinical evaluation was undertaken to characterize the biological activity of this compound, including its potency, selectivity, cellular effects, and in vivo efficacy.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against MELK and a panel of other kinases was determined to assess its potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Assay Principle: This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[1][10][11][12][13][14]

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of each inhibitor dilution.

-

Add 2 µL of a solution containing MELK enzyme and a peptide substrate (e.g., SAMS peptide) to each well.

-

Initiate the reaction by adding 2 µL of an ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

-

Assay Principle: This assay measures the binding of an inhibitor to its target kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).[19][20][21]

-

Procedure:

-

Co-transfect cells (e.g., HEK293) with plasmids encoding MELK fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the MELK active site.

-

Plate the transfected cells in a multi-well plate.

-

Add serial dilutions of this compound to the cells and incubate.

-

Add the NanoBRET™ substrate and measure the BRET signal.

-

-

Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, allowing for the determination of cellular IC50 values.

Table 1: Comparative Inhibitory Activity of MELK Inhibitors

| Compound | MELK IC50 (in vitro) | Cellular MELK IC50 (NanoBRET) | Selectivity Profile |

| This compound | 37 nM[7] | ~200 nM[7] | Highly selective |

| OTS167 | 0.41 nM[22] | Not reported | Poorly selective, inhibits multiple other kinases[19] |

| 8a | 14 nM (Kd)[2] | 1-3 µM[2] | Highly selective for MELK in cells[2] |

| 30e | < 10 nM[19] | Not reported | Highly selective[19] |

Cellular Effects of this compound

The biological consequences of MELK inhibition by this compound were investigated in cancer cell lines.

Key Findings:

-

Proteasome-Dependent Degradation of MELK: Treatment with this compound leads to the rapid, proteasome-dependent degradation of the MELK protein.[7][8]

-

Induction of DNA Damage: this compound treatment results in the accumulation of stalled replication forks and double-strand DNA breaks, as evidenced by an increase in γH2A.X foci.[7][8]

-

Activation of the DNA Damage Response (DDR): The DNA damage induced by this compound activates the ATM-CHK2 signaling pathway, leading to phosphorylation of p53 and upregulation of the cell cycle inhibitor p21.[7][8]

-

Cell Cycle Arrest and Senescence: The activation of the DDR culminates in a G2/M cell cycle arrest and a replicative senescence phenotype in cancer cells.[7][8]

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in vivo using a breast cancer xenograft model.

Experimental Protocol: Orthotopic Breast Cancer Xenograft Model

-

Cell Preparation: Culture MDA-MB-231 human breast cancer cells and harvest them during the logarithmic growth phase.[23] Resuspend the cells in a mixture of sterile PBS and Matrigel.[24]

-

Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[3][23][24][25][26]

-

Tumor Cell Implantation: Anesthetize the mice and surgically implant the MDA-MB-231 cell suspension into the mammary fat pad.[25]

-

Tumor Growth Monitoring: Monitor tumor growth by regular caliper measurements.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a defined schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).

Studies with MELK inhibitors have demonstrated significant suppression of tumor growth in various xenograft models, providing strong preclinical proof-of-concept for their anti-cancer activity.[22]

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against MELK-driven cancers. Its novel mechanism of action, which includes both the inhibition of kinase activity and the induction of protein degradation, makes it a valuable tool for further elucidating the biological roles of MELK.[7][8] The preclinical data strongly support the continued investigation of selective MELK inhibitors as a potential treatment for a range of human malignancies. Future work will focus on the clinical development of next-generation MELK inhibitors, the identification of predictive biomarkers to guide patient selection, and the exploration of combination therapies to enhance anti-tumor efficacy.

References

-

Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

- Komiya, Y., et al. (2016). Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor. Oncotarget, 7(22), 33287-33301.

- Beke, L., et al. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience Reports, 35(6), e00267.

-

Beke, L., et al. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. PubMed. Retrieved January 23, 2026, from [Link]

- Kikuchi, R., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 946-954.

-

Creative Diagnostics. (n.d.). MELK Signaling Pathway. Retrieved January 23, 2026, from [Link]

- Li, X., et al. (2022). Structural classification of MELK inhibitors and prospects for the treatment of tumor resistance: A review. Biomedicine & Pharmacotherapy, 156, 113965.

- Joshi, K., et al. (2015). MELK—a conserved kinase: functions, signaling, cancer, and controversy.

- Dymek, B., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(14), 5489.

- Kleizienė, N., et al. (2009). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Molbank, 2009(4), M644.

- de Souza, A. C. S., et al. (2020). Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model. Journal of Visualized Experiments, (157), e60935.

-

OncoTherapy Science, Inc. (n.d.). MELK-Inhibitor. Retrieved January 23, 2026, from [Link]

-

Altogen Labs. (n.d.). Validated MDA-MB-231 Xenograft Model. Retrieved January 23, 2026, from [Link]

- Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 247-271.

- Zhang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC advances, 11(36), 22820-22825.

-

ResearchGate. (n.d.). This schematic highlights many of the signaling pathways MELK is... Retrieved January 23, 2026, from [Link]

- Preprints.org. (2023). Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies.

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 23, 2026, from [Link]

- American Association for Cancer Research. (2023). Abstract P6-10-08: Evaluation of potent novel second-generation MELK-selective inhibitor in aggressive breast cancers. Cancer Research, 83(5_Supplement), P6-10-08.

-

ResearchGate. (n.d.). How to generated MDA-MB-231 Xenograft Model? Retrieved January 23, 2026, from [Link]

- Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of medicinal chemistry, 53(11), 4412-4421.

- Som-ard, P., et al. (2022). Proteomic Response Revealed Signaling Pathways Involving in the Mechanism of Polymyxin B-Induced Melanogenesis. International Journal of Molecular Sciences, 23(7), 3986.

- Khairani, A. F., et al. (2025). Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Technique. Breast Cancer: Targets and Therapy, 17, 1-10.

- Kleizienė, N., et al. (2010). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2010(3), M684.

- Chung, S., et al. (2012). Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer. Oncotarget, 3(12), 1629.

-

ResearchGate. (n.d.). Proteins that interact with MELK. Retrieved January 23, 2026, from [Link]

- Cilibrizzi, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 11053.

-

East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved January 23, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved January 23, 2026, from [Link]

Sources

- 1. MELK Kinase Enzyme System Application Note [worldwide.promega.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural classification of MELK inhibitors and prospects for the treatment of tumor resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. eastport.cz [eastport.cz]

- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 22. oncotarget.com [oncotarget.com]

- 23. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. altogenlabs.com [altogenlabs.com]

- 26. dovepress.com [dovepress.com]

MELK-T1: A Technical Guide to a Selective MELK Kinase Inhibitor for Cancer Research and Drug Development

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has garnered significant attention in the field of oncology due to its frequent overexpression in a multitude of human cancers and its correlation with poor patient prognosis.[1] Its roles in critical cellular processes such as cell cycle progression, DNA damage response, and the maintenance of cancer stem-like cells have positioned it as a compelling therapeutic target.[1][2][3] This technical guide provides an in-depth exploration of MELK-T1, a potent and selective small-molecule inhibitor of MELK. We will delve into the scientific rationale for targeting MELK, the discovery and detailed characterization of this compound, and provide validated, step-by-step protocols for its application in cancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable chemical probe to investigate MELK biology and its therapeutic potential.

Introduction: The Rationale for Targeting MELK in Oncology

MELK: A Key Regulator of Oncogenic Processes

First identified for its role in embryonic development, MELK is a member of the AMPK/Snf1 family of serine/threonine kinases.[1] In the context of cancer, MELK expression is significantly elevated in a wide array of malignancies, including those of the breast, brain, lung, and pancreas.[1][2][4] This overexpression is not merely a correlative finding; functional studies have demonstrated that MELK actively contributes to cancer cell proliferation and survival.[1][4] One of its key oncogenic functions is its ability to disable critical cell-cycle checkpoints and mitigate replication stress, thereby allowing for uncontrolled cell division.[2][5]

The MELK Signaling Axis

MELK exerts its influence through a complex signaling network. One of the well-characterized downstream effects of MELK activity is the activation of the DNA damage response (DDR) pathway.[2] In cancer cells, MELK helps to increase the threshold for DNA damage tolerance, allowing cells to continue proliferating despite genomic instability.[2][5] Inhibition of MELK has been shown to trigger the ATM-CHK2 pathway, a key signaling cascade in the DDR.[2] This leads to the phosphorylation of downstream effectors such as p53, resulting in the upregulation of the cyclin-dependent kinase inhibitor p21 and subsequent cell cycle arrest or senescence.[2][5][6]

Figure 1: Simplified MELK Signaling Pathway in Cancer.

Discovery and Biochemical Characterization of this compound

From Fragment to Potent Inhibitor: The Genesis of this compound

This compound was developed through a fragment-based drug discovery approach, which allows for the efficient optimization of small, low-affinity compounds into potent and selective inhibitors.[1] The starting point was a secondary amide hinge-binder fragment that, through iterative rounds of structure-guided design and chemical synthesis, was optimized to yield the potent and cell-permeable this compound.[1] A key chemical feature of this compound is its N-phenyl benzamide core, which is held in a planar conformation by an intramolecular hydrogen bond between an ortho-methoxy group and the amide-NH group.[2] This planarity is crucial for its high-affinity binding to the MELK kinase domain.[2]

Chemical Structure of this compound

The precise chemical structure of this compound is a key determinant of its activity. The transamide carbonyl oxygen of this compound forms a critical hydrogen bond with the backbone NH of Cys89 in the hinge region of the MELK catalytic domain, anchoring the inhibitor in the ATP-binding pocket.[2]

(Note: While a definitive 2D chemical structure image for this compound is not publicly available in the source documents, its key structural features and binding interactions are well-described.)

Potency and Selectivity Profile of this compound

A defining characteristic of a high-quality chemical probe is its potency against the intended target and its selectivity over other related proteins. This compound exhibits potent inhibition of the MELK kinase domain.

| Target | IC50 | Assay Conditions |

| MELK (catalytic domain) | 37 nM | In vitro kinase assay |

| Full-length EGFP-MELK | 0.2 µM | Immunoprecipitated kinase assay with SAMS peptide substrate |

| Full-length EGFP-MELK (autophosphorylation) | 0.52 µM | Immunoprecipitated kinase autophosphorylation assay |

Table 1: Biochemical Potency of this compound against MELK.[2]

The higher IC50 values against the full-length protein compared to the isolated catalytic domain suggest that the C-terminal regulatory domain of MELK may influence the binding affinity of this compound.[2]

To be considered a selective inhibitor, this compound was profiled against a broad panel of kinases. At a concentration of 1 µM, this compound showed greater than 50% inhibition against only a small number of other kinases, with Flt3 being the most significant off-target.

| Kinase | IC50 |

| MELK | 23 nM |

| Flt3 | 18 nM |

Table 2: Kinase Selectivity Profile of this compound.[1]

This dual selectivity for MELK and Flt3 should be taken into consideration when designing and interpreting experiments.

Cellular Activity and Mechanism of Action of this compound

Dual Mechanism: Kinase Inhibition and Protein Degradation

This compound exhibits a unique dual mechanism of action. As a type I, ATP-mimetic inhibitor, it directly blocks the catalytic activity of MELK.[2] Strikingly, treatment with this compound also leads to the rapid, proteasome-dependent degradation of the MELK protein.[2][5] This effect on MELK protein stability is a distinguishing feature not reported for all other MELK inhibitors and likely contributes to its profound cellular effects.[2]

Induction of DNA Damage and Senescence

Treatment of cancer cells with this compound induces a phenotype of replication stress, characterized by the accumulation of stalled replication forks and DNA double-strand breaks.[2][5] This, in turn, activates the ATM-mediated DNA damage response.[2]

Figure 2: Cellular Mechanism of this compound Action.

This signaling cascade culminates in a replicative senescence phenotype, effectively halting the proliferation of cancer cells.[2][5]

Broad Anti-proliferative Activity

This compound has demonstrated broad anti-proliferative activity across a panel of cancer cell lines. While specific GI50 values for a wide range of cell lines are not publicly available, studies with other potent MELK inhibitors like OTSSP167 show efficacy in the nanomolar range in various cancer types, including breast, lung, prostate, and pancreas.[4] It has been observed that cancer cells with wild-type p53 may exhibit relatively higher sensitivity to MELK inhibition.[6]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in a research setting. They are based on established methodologies and should be optimized for specific cell lines and experimental conditions.

In Vitro MELK Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against MELK in a biochemical assay.

Materials:

-

Recombinant human MELK protein

-

SAMS peptide (or other suitable substrate)

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).[7]

-

Add 2 µL of recombinant MELK enzyme diluted in kinase buffer.[7]

-

Add 2 µL of a substrate/ATP mix (e.g., SAMS peptide and ATP) in kinase buffer.[7]

-

Incubate the reaction at room temperature for 60 minutes.[7]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[7]

-

Plot the percentage of kinase inhibition versus the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for the desired period (e.g., 72 or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).

Western Blot Analysis for Target Engagement

This protocol is for confirming the effect of this compound on MELK protein levels and the phosphorylation of downstream targets.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against MELK, phospho-CHK2 (Thr68), total CHK2, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

ECL detection reagents

Procedure:

-

Seed cells and treat with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[9]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody overnight at 4°C.[9][10]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL detection system.

Figure 3: General Workflow for Western Blot Analysis.

Preclinical and Translational Outlook

While specific in vivo efficacy data for this compound is limited in the provided literature, the potent anti-tumor activity of other MELK inhibitors, such as OTSSP167, in xenograft models of breast, lung, prostate, and pancreas cancer provides a strong rationale for the preclinical development of this compound.[3][4][6] These studies have shown that MELK inhibition can lead to significant tumor growth suppression.[3][4][6]

Future research should focus on evaluating the in vivo efficacy and safety profile of this compound in relevant animal models. Furthermore, the identification of predictive biomarkers for sensitivity to this compound will be crucial for its potential clinical translation. Given that this compound can sensitize cells to DNA-damaging agents, combination therapies are a promising avenue for future investigation.[2][5]

Conclusion

This compound is a valuable and well-characterized chemical probe for the study of MELK kinase biology. Its potent and selective inhibition of MELK, coupled with its unique ability to induce proteasome-mediated degradation of its target, makes it a powerful tool for elucidating the role of MELK in cancer. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the ongoing efforts to validate MELK as a therapeutic target in oncology.

References

-

Beke, L., Kig, C., Linders, J. T. M., Boeckx, A., van Heerde, E., Parade, M., De Bondt, A., Van den Wyngaert, I., Bashir, T., Ogata, S., Meerpoel, L., Van Eynde, A., Johnson, C. N., Beullens, M., Brehmer, D., & Bollen, M. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience Reports, 35(6), e00267. [Link]

-

Johnson, C. N., et al. (2014). Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase. ACS Medicinal Chemistry Letters, 6(1), 25-30. [Link]

-

Chung, S., et al. (2016). Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor. Oncotarget, 7(30), 47969–47982. [Link]

-

Beke, L., Kig, C., Linders, J. T. M., et al. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. PubMed, 26431963. [Link]

-

OncoTherapy Science, Inc. (n.d.). MELK-Inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

ResearchGate. (n.d.). Biochemical IC50 values of MELK inhibitors. [Table]. Retrieved from [Link]

-

PubMed. (n.d.). Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes. Retrieved from [Link]

-

ResearchGate. (n.d.). MELK inhibition significantly reduces xenograft tumor doubling time... [Figure]. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

-

ResearchGate. (n.d.). Proliferation response, measured by GI50, for GSK1120212 in 21 breast... [Figure]. Retrieved from [Link]

-

Portland Press. (2015). This compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience Reports, 35(6), e00267. [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

-

National Center for Biotechnology Information. (n.d.). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. [Link]

-

National Center for Biotechnology Information. (n.d.). Growth-rate model predicts in vivo tumor response from in vitro data. [Link]

-

ResearchGate. (n.d.). A summary of the GI 50 values (drug concentration at which cell growth... [Figure]. Retrieved from [Link]

-

protocols.io. (2024). In vitro kinase assay. [Link]

-

bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

-

Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 971042. [Link]

-

ResearchGate. (n.d.). Evaluation of Tumor Growth Inhibition in Preclinical Tumor Models: A Quantitative Approach: Translational Considerations & Challenges. [Link]

-

EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved from [Link]

-

Chung, S., et al. (2012). Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer. Oncotarget, 3(12), 1629–1640. [Link]

-

GenScript. (n.d.). Western Blot Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Corrigendum: MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways. Frontiers in Oncology, 10, 603. [Link]

-

National Center for Biotechnology Information. (2015). Corrigendum: this compound, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience Reports, 35(6), e00287. [Link]

Sources

- 1. Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase - PMC [pmc.ncbi.nlm.nih.gov]